2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile
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Overview
Description
2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes multiple functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile involves multiple steps, including the formation of key intermediates and the use of various reagents and catalysts. Typical reaction conditions may include controlled temperatures, specific solvents, and purification techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential effects on cellular processes.
Medicine
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyrido[3,4-d]pyrimidine derivatives or molecules with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique properties or activities compared to other similar compounds. These properties could include higher potency, selectivity, or stability.
Properties
Molecular Formula |
C33H39N7O2 |
---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1/i2D3,3D3 |
InChI Key |
YRYQLVCTQFBRLD-FGLOIYPXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C([2H])([2H])[2H] |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C |
Origin of Product |
United States |
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